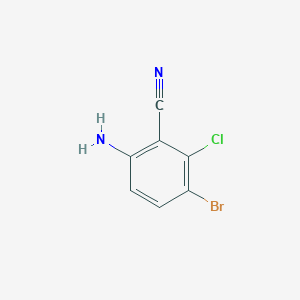

6-Amino-3-bromo-2-chlorobenzonitrile

描述

属性

IUPAC Name |

6-amino-3-bromo-2-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQUJWHUIPJFDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C#N)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159020-87-8 | |

| Record name | 6-amino-3-bromo-2-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Design for 6 Amino 3 Bromo 2 Chlorobenzonitrile

Established Synthetic Pathways and Precursor Chemistry

The construction of 6-Amino-3-bromo-2-chlorobenzonitrile can be envisioned through several strategic routes, each relying on a series of fundamental organic reactions. The selection of a particular pathway is often guided by the availability of starting materials, desired yield, and the need for precise regiochemical control.

Electrophilic Aromatic Substitution for Halogen Introduction

Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization and is central to the introduction of halogen atoms onto the benzonitrile (B105546) core. google.com The nature of the substituents already present on the aromatic ring profoundly influences the rate and regioselectivity of subsequent halogenation reactions.

The amino group is a strongly activating, ortho, para-directing group, while the nitrile group is a deactivating, meta-directing group. Halogens themselves are deactivating but ortho, para-directing. In the synthesis of this compound, the timing of halogen introduction is critical. For instance, direct halogenation of an aniline derivative can lead to multiple products due to the strong activating nature of the amino group. youtube.com Therefore, protecting the amino group or introducing it at a later stage of the synthesis is a common strategy.

A plausible approach could involve the halogenation of a precursor such as 2-aminobenzonitrile. Bromination, for example, would be directed to the positions ortho and para to the activating amino group.

Table 1: Electrophilic Halogenation of Aromatic Compounds

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Anthranilic acid | Sulphuryl chloride | 5-Chloroanthranilic acid | - | chemicalbook.com |

| o-Aminobenzoic acid | Bromine in glacial acetic acid | 2-Amino-5-bromobenzoic acid | - | chemicalbook.com |

| 2-Aminobenzonitrile | N-Chlorosuccinimide, acetonitrile | 2-Amino-5-chlorobenzonitrile | - | chemicalbook.com |

Nitrile Group Formation and Cyanation Strategies

The introduction of the nitrile group is a key step in the synthesis of benzonitriles. Several methods are available, with the Sandmeyer reaction being a classical and widely used approach for converting an aryl diazonium salt to an aryl nitrile. wikipedia.org This reaction is particularly useful as it allows for the introduction of the cyano group in a position that might not be accessible through other means.

The Sandmeyer reaction involves the diazotization of a primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt is then treated with a copper(I) cyanide solution to yield the corresponding benzonitrile. wikipedia.orgacs.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Alternative strategies for nitrile formation include the dehydration of aldoximes, which can be prepared from the corresponding aldehydes. This method offers a cyanide-free route to nitriles.

Amino Group Functionalization and Nitro Compound Reduction Approaches

The amino group in the target molecule is often introduced by the reduction of a nitro group. Aromatic nitration is a well-established electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. researchgate.net The nitro group is a strong deactivating and meta-directing group, which can be strategically employed to control the regiochemistry of subsequent substitutions. libretexts.org

Once the nitro group is in the desired position, it can be reduced to a primary amine under various conditions. Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas.

Metal-Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). google.com

Other Reducing Agents: Reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be effective. thieme-connect.de

The choice of reducing agent is often dictated by the presence of other functional groups in the molecule that might also be susceptible to reduction. For instance, catalytic hydrogenation can sometimes lead to the reduction of other functional groups or dehalogenation.

Table 2: Reduction of Aromatic Nitro Compounds

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aromatic Nitro Compound | Iron or Zinc metal, halogen-containing aliphatic carboxylic acid | Corresponding Amine | Good | google.com |

| Aromatic Nitro Compound | Tetrahydroxydiboron, 4,4′-bipyridine | Corresponding Amine | High | organic-chemistry.org |

| Nitroaromatic Compound | SnCl₂, HCl | Aniline derivative | - | google.com |

Multi-Step Synthesis for Regiochemical Control

Given the substitution pattern of this compound, a multi-step synthetic sequence is necessary to achieve the correct arrangement of the functional groups. The order of reactions is paramount. A plausible retrosynthetic analysis suggests that the final step could be the reduction of a nitro group.

A potential forward synthesis could start with a readily available substituted aniline or benzonitrile. For example, one could begin with 2-amino-5-bromobenzonitrile. Subsequent chlorination would need to be carefully controlled to achieve substitution at the desired position. The directing effects of the amino and cyano groups would influence the outcome of this step. Alternatively, starting with a di-substituted aniline and introducing the cyano group via a Sandmeyer reaction is another viable strategy.

A hypothetical synthetic route could be:

Nitration of a suitable precursor to introduce a nitro group, which will later be reduced to the amine.

Halogenation steps (bromination and chlorination) at specific stages, taking into account the directing effects of the existing substituents.

Cyanation , potentially via a Sandmeyer reaction, to install the nitrile group.

Reduction of the nitro group to the final amino group as the last step to avoid its interference in earlier reactions. libretexts.org

Advanced Synthetic Optimization and Process Intensification

Modern organic synthesis focuses not only on the feasibility of a synthetic route but also on its efficiency, safety, and scalability. For a complex molecule like this compound, optimization of the synthetic pathway is crucial.

Regioselectivity and Halogen Reactivity Modulation in Synthesis

Controlling the regioselectivity of electrophilic halogenation is a key challenge in the synthesis of polysubstituted aromatics. The strong activating and ortho, para-directing nature of the amino group can lead to a mixture of products. To overcome this, the reactivity of the amino group can be modulated by converting it into a less activating group, such as an amide, before halogenation. This protecting group can then be removed later in the synthesis.

Furthermore, the choice of halogenating agent and reaction conditions can influence the regiochemical outcome. For instance, the use of milder halogenating agents or catalyst-controlled C-H activation can provide higher selectivity. nih.gov

The relative reactivity of the halogens themselves can also be exploited. For example, in a molecule containing both bromine and chlorine, subsequent reactions might proceed selectively at one of the halogenated sites depending on the reaction conditions.

The principles of process intensification, such as the use of microreactors or flow chemistry, can also be applied to improve the synthesis. rsc.org These technologies can offer better control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scale-up. libretexts.org For highly exothermic reactions like nitration, process intensification can be particularly advantageous. libretexts.org

Catalytic Systems in Targeted Functionalizations

The introduction and modification of functional groups on the benzonitrile ring are often accomplished using transition metal catalysts. Palladium, rhodium, and copper-based catalytic systems are prominent in the functionalization of aryl halides and related compounds.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used for carbon-carbon and carbon-heteroatom bond formation. For a molecule like this compound, palladium-catalyzed reactions such as Buchwald-Hartwig amination could be employed to introduce the amino group at a specific position on a dihalogenated benzonitrile precursor. Similarly, Suzuki or Stille coupling could be used to introduce other carbon-based functional groups if required. The choice of phosphine (B1218219) ligands is crucial in these reactions to modulate the reactivity and selectivity of the palladium catalyst.

Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts have emerged as powerful tools for the direct functionalization of C-H bonds. This approach offers an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For instance, a rhodium(III) catalyst could potentially be used for the regioselective halogenation of an aminobenzonitrile precursor. The dual role of the rhodium catalyst can facilitate directed halogenation while preventing non-selective background reactions, which is particularly important for electron-rich substrates acs.org.

Copper-Catalyzed Reactions: Copper-catalyzed reactions represent a more economical alternative to palladium for certain transformations. Copper-catalyzed amination of aryl halides, for example, is a well-established method for introducing amino groups onto aromatic rings organic-chemistry.orgsemanticscholar.orgmdpi.comrsc.org. This could be a viable strategy in the synthesis of this compound. Furthermore, copper-catalyzed cyanation of aryl halides, often referred to as the Rosenmund-von Braun reaction, provides a direct route to the benzonitrile functionality organic-chemistry.org. Modern variations of this reaction utilize catalytic amounts of copper and can be performed under milder conditions organic-chemistry.org.

Below is a table summarizing catalytic systems relevant to the synthesis of functionalized benzonitriles:

| Catalyst System | Reaction Type | Substrate Type | Potential Application in Synthesis |

| Palladium(II) acetate with phosphine ligands | Cross-coupling (e.g., Buchwald-Hartwig) | Aryl halides | Introduction of the amino group |

| [Rh(Cp* )Cl2]2 | C-H Halogenation | Electron-rich heterocycles | Regioselective introduction of bromo or chloro groups |

| Copper(I) iodide with diamine ligands | Cyanation | Aryl bromides | Introduction of the nitrile group |

| Copper(I) bromide with appropriate ligands | Amination | Aryl halides | Introduction of the amino group |

Green Chemistry Principles and Sustainable Synthetic Protocols

The application of green chemistry principles is crucial in modern organic synthesis to minimize environmental impact and enhance the sustainability of chemical processes.

Development of Recyclable Catalysts and Solvents

A key aspect of green chemistry is the development of catalysts and solvents that can be easily recovered and reused, reducing waste and cost.

Recyclable Catalysts:

Heterogeneous Catalysts: Supporting metal catalysts on solid materials like alumina, silica, or polymers allows for easy separation from the reaction mixture by filtration. For instance, Ca(OH)2/Al2O3 has been used as a stable catalyst for producing benzonitrile from the pyrolysis of polyethylene terephthalate (PET) with ammonia (B1221849) mdpi.com. Such catalysts often exhibit good stability and can be reused for multiple reaction cycles with minimal loss of activity mdpi.com.

Ionic Liquids as Catalysts and Solvents: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. They are non-volatile, which reduces air pollution, and can often be recycled. In the synthesis of benzonitriles, ionic liquids can serve multiple roles, including as a co-solvent, catalyst, and phase-separation agent, which simplifies the workup process and allows for the recycling of the ionic liquid researchgate.netrsc.orgsemanticscholar.org. For example, the ionic liquid [HSO3-b-Py]·HSO4 has been used in the green synthesis of benzonitrile, eliminating the need for a metal salt catalyst researchgate.netrsc.org.

Sustainable Solvents: The choice of solvent is a major contributor to the environmental impact of a chemical process. Green solvents are typically derived from renewable resources, are biodegradable, and have low toxicity.

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. While organic compounds often have limited solubility in water, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media.

Bio-based Solvents: Solvents derived from biomass, such as Cyrene, are gaining attention as sustainable alternatives to traditional petroleum-based solvents. For example, Cyrene has been successfully used as a solvent for rhodium(III)-catalyzed C-H alkynylation of indoles at room temperature acs.org.

Solvent-free Reactions: Conducting reactions without a solvent (neat) or under mechanochemical conditions (ball milling) can significantly reduce waste and energy consumption mdpi.com.

The following table provides examples of green solvents and recyclable catalysts in the context of benzonitrile synthesis:

| Green Approach | Example | Application | Advantages |

| Recyclable Catalyst | Ca(OH)2/Al2O3 | Benzonitrile synthesis from PET | Stable, reusable, efficient mdpi.com |

| Ionic Liquid | [HSO3-b-Py]·HSO4 | Benzonitrile synthesis | Acts as co-solvent and catalyst, recyclable, simplifies separation researchgate.netrsc.org |

| Green Solvent | Water | Oxidation and reduction reactions | Non-toxic, inexpensive, safe researchgate.net |

| Bio-based Solvent | Cyrene | Rhodium-catalyzed C-H functionalization | Renewable, biodegradable, less toxic acs.org |

Evaluation of Environmental Impact and Industrial Viability

The industrial production of a specialty chemical like this compound requires a thorough evaluation of its environmental impact and economic feasibility.

Environmental Impact Assessment: The synthesis of halogenated aromatic compounds can pose significant environmental risks if not managed properly. These compounds can be persistent in the environment and may have toxic effects researchgate.netnih.gov. A comprehensive environmental impact assessment would consider the following:

Toxicity of Reagents and Products: The toxicity of all starting materials, intermediates, catalysts, solvents, and the final product must be evaluated.

Waste Generation: The process should be designed to minimize waste in accordance with the principles of atom economy and E-factor (Environmental Factor). The nature of the waste (e.g., hazardous, non-hazardous) will determine the disposal methods and costs.

Energy Consumption: The energy requirements of the synthetic process contribute to its carbon footprint. Optimizing reaction conditions to lower temperatures and pressures can reduce energy consumption.

Lifecycle Analysis: A full lifecycle assessment would consider the environmental impact from the sourcing of raw materials to the final disposal of the product and any byproducts.

Industrial Viability and Scalability: For a synthetic route to be industrially viable, it must be scalable, cost-effective, and safe.

Cost of Raw Materials and Catalysts: The cost of starting materials, reagents, and catalysts is a major factor. The use of expensive catalysts like palladium or rhodium may be justified for high-value products, but more economical alternatives like copper are often preferred for large-scale production mdpi.com.

Process Safety: The potential hazards associated with the reaction, such as exothermic events, flammable solvents, or toxic reagents, must be carefully managed.

Scalability: A process that is efficient on a lab scale may not be directly transferable to an industrial scale. Issues such as heat transfer, mixing, and separation need to be addressed during scale-up nih.gov. A scalable process for a related compound, p-aminobenzonitrile, has been developed using a fluidized bed reactor, which allows for continuous production google.com.

Purification: The ease of purification of the final product is a critical factor. Processes that yield a clean product with minimal byproducts are more economically viable.

The table below outlines key considerations for the industrial viability of synthesizing compounds like this compound:

| Factor | Key Considerations | Desired Outcome |

| Cost | Price of starting materials, catalysts, and solvents. | Use of inexpensive and readily available materials. |

| Efficiency | Reaction yield, atom economy, and cycle time. | High yield, high atom economy, and short reaction times. |

| Safety | Toxicity of materials, reaction hazards, and operating conditions. | Use of non-toxic materials and operation under mild and safe conditions. |

| Scalability | Feasibility of large-scale production, heat and mass transfer. | A robust process that can be reliably scaled up. |

| Sustainability | Waste generation, energy consumption, and use of renewable resources. | Minimal waste, low energy consumption, and use of green reagents and solvents. |

Reactivity Profiles and Transformational Organic Chemistry of 6 Amino 3 Bromo 2 Chlorobenzonitrile

Halogen-Directed Reactivity in Cross-Coupling Processes

The presence of both bromine and chlorine atoms on the aromatic ring of 6-Amino-3-bromo-2-chlorobenzonitrile makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds provides a powerful tool for selective, stepwise functionalization of the molecule.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures from simple precursors. For substrates like this compound, reactions such as the Suzuki-Miyaura, Stille, and Heck couplings are particularly relevant for elaborating the aromatic core by forming new carbon-carbon bonds at the halogenated positions.

The general mechanism for these processes (with the exception of the Heck reaction) follows a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. google.com The reaction is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is often the rate-determining step and is where the selectivity between the C-Br and C-Cl bonds is established. google.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. googleapis.comgoogle.com It is widely favored due to the stability, low toxicity, and commercial availability of the boron reagents. For this compound, the Suzuki coupling has been documented as a reliable method for introducing new aryl or heteroaryl groups selectively at the C-Br position. google.com

| Catalyst | Base | Solvent System | Temperature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 100 °C | google.com |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | Reflux | |

| Pd(PPh₃)₄ | NaHCO₃ | DMF/Water | 150 °C (Microwave) | google.com |

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane). A key advantage of this method is the stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups, often eliminating the need for protecting groups. While specific examples utilizing this compound are not prominently featured in the surveyed literature, the principles of Stille coupling are applicable. The reaction mechanism is similar to the Suzuki coupling, and the same C-Br versus C-Cl selectivity is expected.

Heck Coupling: The Heck reaction differs slightly as it involves the coupling of an aryl or vinyl halide with an alkene. The reaction proceeds via a different pathway that involves migratory insertion of the alkene into the aryl-palladium bond followed by β-hydride elimination. This method is a powerful tool for the synthesis of substituted alkenes. Again, based on the general reactivity of aryl halides, the reaction would be expected to occur preferentially at the more reactive C-Br bond of this compound.

The ability to selectively functionalize one halogen site in the presence of another is a key strategic advantage in the synthesis of polysubstituted aromatics. In palladium-catalyzed cross-coupling reactions, the selectivity is primarily governed by the relative rates of oxidative addition of the palladium(0) catalyst into the carbon-halogen bonds. google.com

The bond dissociation energies for carbon-halogen bonds on an aromatic ring follow the trend C-Cl > C-Br > C-I. google.com Consequently, the ease of oxidative addition is generally the reverse: C-I > C-Br > C-Cl. google.com For this compound, this inherent difference in reactivity means that the palladium catalyst will preferentially insert into the weaker carbon-bromine bond over the stronger carbon-chlorine bond. This allows for selective coupling reactions to be performed at the C-3 position (bromine) while leaving the C-2 position (chlorine) intact for potential subsequent transformations. This chemoselectivity is consistently observed under standard Suzuki coupling conditions. google.com

Leveraging the differential reactivity of the bromine and chlorine substituents allows for a modular approach to synthesis. The most straightforward strategy is to perform a cross-coupling reaction under conditions that favor C-Br activation, thereby functionalizing the C-3 position and yielding a 3-substituted-6-amino-2-chlorobenzonitrile intermediate. This intermediate retains the chlorine atom, which can then be targeted in a second, typically more forcing, cross-coupling reaction or be used as a handle for other transformations like nucleophilic aromatic substitution.

Control over selectivity can be further enhanced through the careful selection of the palladium catalyst system (i.e., the metal precursor and, crucially, the supporting ligand). While standard catalysts like Pd(PPh₃)₄ reliably select for C-Br activation, more specialized ligands can be used to either enhance this selectivity or, in some cases, even reverse it. For instance, bulky, electron-rich phosphine (B1218219) ligands can significantly accelerate the oxidative addition step and are often crucial for activating the more resilient C-Cl bonds. By tuning the catalyst, base, and reaction conditions, a chemist can orchestrate a synthetic route that selectively functionalizes either halogen position as desired.

The presence of the free amino group (-NH₂) ortho to one of the halogens and the nitrile group (-CN) introduces potential challenges in palladium catalysis. Nitrogen-containing functional groups, particularly amines on heterocyclic systems, are known to coordinate strongly with palladium centers, which can lead to catalyst inhibition or deactivation, a phenomenon known as catalyst poisoning.

The lone pair of electrons on the amino group of this compound can bind to the palladium catalyst, potentially interfering with the catalytic cycle. However, Suzuki-Miyaura reactions on unprotected ortho-bromoanilines have been shown to proceed efficiently, suggesting that this deactivation is not always prohibitive. The choice of ligand and reaction conditions is critical. Bulky phosphine ligands can create a sterically hindered environment around the palladium atom, which can disfavor coordination with the substrate's amino group and thus mitigate poisoning. Furthermore, the nitrile group, while generally less coordinating, could also interact with the metal center. In some cases, excess cyanide ions have been shown to be potent inhibitors of palladium catalysts, leading to the formation of inactive palladium-cyanide complexes. Careful optimization of reaction conditions is therefore essential to ensure high catalytic turnover and prevent catalyst deactivation.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Beyond metal-catalyzed couplings, the halogen atoms on this compound can also be displaced by nucleophiles through Nucleophilic Aromatic Substitution (SNAr). This reaction pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic rings bearing strong electron-withdrawing groups.

The viability of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of the strongly electron-withdrawing nitrile group (-CN) is crucial, as it activates the ring toward nucleophilic attack by stabilizing the negatively charged intermediate. For this stabilization to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group (the halogen). In this compound, the nitrile group is ortho to the chlorine atom and meta to the bromine atom. This positioning strongly suggests that if an SNAr reaction were to occur, it would preferentially happen at the C-2 position, displacing the chloride.

The leaving group ability in SNAr reactions often follows the trend F > Cl ≈ Br > I, which is inverted compared to SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile to form the intermediate, not the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. Between chlorine and bromine, the reactivity is often comparable. However, given the activating effect of the ortho-nitrile group, the C-Cl bond is the much more likely site for an SNAr reaction on this substrate.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.

Addition Step: A nucleophile attacks the electron-deficient carbon atom bearing a halogen. This attack is perpendicular to the plane of the aromatic ring and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. During this step, the aromaticity of the ring is temporarily broken, and the carbon at the site of attack becomes sp³-hybridized. The negative charge of the Meisenheimer complex is delocalized across the ring and, critically, onto any ortho or para electron-withdrawing groups, such as the nitrile group in the target molecule.

Elimination Step: In the second, typically faster step, the leaving group (halide ion) is expelled from the Meisenheimer complex. This restores the aromaticity of the ring and results in the net substitution of the halogen with the nucleophile.

The formation of the stabilized Meisenheimer complex is the key to the reaction's feasibility. Without a potent electron-withdrawing group in the correct position, the intermediate would be too high in energy to form at a reasonable rate.

Influence of Steric and Electronic Effects on Nucleophilic Attack

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is governed by the interplay of steric and electronic effects from its substituents. The benzene (B151609) ring is rendered electron-deficient by the cumulative electron-withdrawing effects of the nitrile (-CN), bromo (-Br), and chloro (-Cl) groups, which facilitates attack by nucleophiles.

Electronic Effects: The amino (-NH₂) group at position 6 is a strong electron-donating group, which activates the ring towards electrophilic substitution but deactivates it for nucleophilic attack. Conversely, the nitrile group at position 1 and the halogens at positions 2 and 3 are electron-withdrawing groups that make the aromatic ring susceptible to nucleophilic attack. The net effect is a complex electron density distribution across the ring. The positions ortho and para to the electron-withdrawing nitrile group are particularly activated for nucleophilic attack.

Steric Effects: The spatial arrangement of the substituents significantly influences the accessibility of the reaction sites. The chlorine atom at position 2 and the bromine atom at position 3, flanking the nitrile group, create steric hindrance. This bulkiness can impede the approach of a nucleophile, particularly larger ones, to the adjacent carbon atoms. For instance, in reactions of substituted phenyl ethers with amines, increased steric hindrance around the reaction site has been shown to dramatically decrease reaction rates by impeding both the formation of the intermediate complex and subsequent proton transfer steps. rsc.org

The combination of these effects dictates that nucleophilic attack is most likely to occur at the carbon atoms bearing the halogen substituents, as these are activated by the electron-withdrawing nitrile group. However, the steric bulk of the substituents will play a crucial role in determining the regioselectivity and reaction rate.

Amino Group Reactivity and Derivatization

The amino group in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

The primary amino group can be readily converted into various other nitrogen-containing functional groups, most commonly amides. This transformation is typically achieved through acylation reactions.

Amide Formation: The reaction of the amino group with acylating agents such as acyl chlorides or anhydrides in the presence of a base results in the formation of an amide linkage. For example, reacting this compound with acetic anhydride (B1165640) would yield the corresponding N-acetylated derivative. This type of derivatization is a common strategy in medicinal chemistry to modify the properties of a molecule. nih.gov The reaction involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent.

A variety of derivatizing agents can be employed to introduce different functionalities. For instance, reaction with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene can be used to create derivatives for analytical purposes, such as in chromatographic determination of amino-containing compounds. researchgate.net

Table 1: Examples of Amino Group Derivatization

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Acyl Chloride (e.g., Acetyl chloride) | N-Acyl Amide |

| This compound | Carboxylic Anhydride (e.g., Acetic anhydride) | N-Acyl Amide |

This table represents plausible reactions based on the general reactivity of aromatic amines.

The amino group can also participate in oxidation and reduction reactions, although these are less common than derivatization.

Oxidation: Aromatic amines can be oxidized by various oxidizing agents. For example, reagents like hydrogen peroxide or potassium permanganate (B83412) can be used. The specific product depends on the reaction conditions and the oxidizing agent used. Possible oxidation products could include nitroso, nitro, or even polymeric compounds resulting from coupling reactions.

Reduction: The reduction of the amino group itself is not a typical transformation as it is already in a reduced state. However, reactions involving the aromatic ring system, which could be considered a form of reduction, such as catalytic hydrogenation, might affect the amino group or other substituents depending on the catalyst and conditions. For the broader class of benzonitriles, reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) are commonly used to target other functional groups like the nitrile.

Nitrile Group Transformations

The nitrile group is a versatile functional group that can undergo several important transformations, including reduction to amines and hydrolysis to carboxylic acids or amides.

The reduction of the nitrile group provides a direct route to primary amines, a valuable transformation in organic synthesis.

Reduction to Primary Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of nitriles to primary amines. libretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, ultimately yielding the amine after an aqueous workup. libretexts.org Other reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (LiBH₄), can also reduce a variety of aromatic nitriles to the corresponding primary amines in excellent yields. nih.govorganic-chemistry.org The presence of electron-withdrawing groups on the aromatic ring, as in this compound, generally accelerates the reduction process. nih.gov

Partial Reduction to Imines: It is possible to achieve partial reduction of a nitrile to an imine using less powerful or sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H). youtube.com The resulting imine is typically unstable and is often hydrolyzed in a subsequent step to yield an aldehyde. youtube.com

Table 2: Reagents for Nitrile Group Reduction

| Reagent | Product | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | A strong, non-selective reducing agent. libretexts.org |

| Diisopropylaminoborane / cat. LiBH₄ | Primary Amine | Reduces a wide range of nitriles in high yields. nih.govorganic-chemistry.org |

| Diisobutylaluminium Hydride (DIBAL-H) | Imine (intermediate), then Aldehyde | Allows for partial reduction and subsequent hydrolysis. youtube.com |

The nitrile group can be hydrolyzed under either acidic or basic conditions to produce carboxylic acids or amides. libretexts.orglibretexts.org This reaction involves the addition of water across the carbon-nitrogen triple bond.

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with a dilute aqueous acid, such as hydrochloric acid, results in the formation of a carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. libretexts.orgchemguide.co.uk Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the attack by water. libretexts.org

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521), also leads to hydrolysis. libretexts.orgchemguide.co.uk In this case, the initial product is the salt of the carboxylic acid (a carboxylate) and ammonia (B1221849). libretexts.orgchemguide.co.uk The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate step. libretexts.orgchemguide.co.uk The reaction can sometimes be controlled to stop at the intermediate amide stage, providing a route to primary amides. researchgate.net

Table 3: Conditions for Nitrile Group Hydrolysis

| Conditions | Intermediate Product | Final Product |

|---|---|---|

| Dilute Acid (e.g., H₂SO₄, HCl) + Heat | Amide | Carboxylic Acid libretexts.orgchemguide.co.uk |

Cycloaddition Reactions for Heterocycle Formation (e.g., Tetrazole Synthesis)

The conversion of a nitrile functionality into a tetrazole ring via a [3+2] cycloaddition reaction with an azide (B81097) source is a well-established and powerful transformation in medicinal chemistry. The resulting 5-substituted 1H-tetrazole is a recognized bioisostere of a carboxylic acid, offering similar acidic properties but with improved metabolic stability and bioavailability in many cases.

In the context of this compound, the electron-withdrawing nature of the nitrile group, further activated by the adjacent chloro and bromo substituents, theoretically facilitates the cycloaddition with azide nucleophiles. A typical procedure for this transformation involves reacting the benzonitrile (B105546) with sodium azide, often in the presence of a Lewis acid catalyst such as zinc chloride or a milder promoter like ammonium chloride. The reaction is commonly carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.

While direct experimental data for the tetrazole synthesis starting specifically from this compound is not extensively reported in publicly accessible literature, we can extrapolate the expected reaction based on established protocols for analogous substituted benzonitriles. The anticipated product would be 5-(6-amino-3-bromo-2-chlorophenyl)-1H-tetrazole.

Table 1: Postulated Reaction Conditions for Tetrazole Synthesis

| Reagents | Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product |

| This compound, NaN₃ | ZnCl₂ | DMF | 100-120 | 12-24 | 5-(6-amino-3-bromo-2-chlorophenyl)-1H-tetrazole |

| This compound, NaN₃ | NH₄Cl | DMF | 120-150 | 18-36 | 5-(6-amino-3-bromo-2-chlorophenyl)-1H-tetrazole |

| This compound, TMSN₃ | Dibutyltin oxide (cat.) | Toluene | Reflux | 24-48 | 5-(6-amino-3-bromo-2-chlorophenyl)-1H-tetrazole |

This table is illustrative and based on general procedures for tetrazole synthesis from benzonitriles. Actual conditions may require optimization.

The resulting tetrazole-functionalized scaffold would be a highly valuable intermediate. The remaining amino, bromo, and chloro groups offer orthogonal handles for further diversification through reactions such as Sandmeyer reactions, Suzuki or Stille cross-coupling, and nucleophilic aromatic substitution, paving the way for the synthesis of a library of complex, polyfunctional molecules.

Integration into Multicomponent Reactions and Complex Heterocyclic Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single pot to form a complex product in a highly atom- and step-economical fashion. The diverse functionalities present in this compound make it a prime candidate for integration into various MCRs to generate novel and complex heterocyclic scaffolds.

The primary amino group of this compound can readily participate as the amine component in a variety of well-known MCRs, including the Ugi, Passerini, Biginelli, and Hantzsch reactions.

Ugi Four-Component Reaction (U-4CR): In a U-4CR, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a bis-amide. Utilizing this compound as the amine component would lead to the formation of a complex acyclic intermediate bearing the substituted phenyl moiety. This intermediate could be designed with additional functional groups that allow for subsequent intramolecular cyclization, leading to the formation of diverse heterocyclic systems such as benzodiazepines or other fused heterocycles.

Biginelli Reaction: The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. While the amino group of this compound is not a direct participant in the classical Biginelli reaction, derivatives of this compound could be envisioned. For instance, the amino group could be transformed into a urea or thiourea functionality, which could then participate in the reaction, tethering the substituted aromatic ring to the resulting dihydropyrimidine (B8664642) core.

Hantzsch Dihydropyridine Synthesis: In the Hantzsch synthesis, an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or an amine) condense to form a dihydropyridine. This compound could potentially serve as the nitrogen source in this reaction, leading to N-aryl dihydropyridines. These products are of significant interest due to their prevalence in biologically active compounds, including calcium channel blockers.

Table 2: Potential Multicomponent Reactions Involving this compound

| MCR Name | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Potential Product Class |

| Ugi-4CR | This compound | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Highly substituted bis-amides, precursors to complex heterocycles |

| Hantzsch | This compound | Aldehyde | β-Ketoester (2 eq.) | - | N-(3-bromo-2-chloro-6-cyanophenyl)-1,4-dihydropyridines |

This table outlines hypothetical applications in MCRs. Specific substrates and conditions would need to be determined experimentally.

The integration of this compound into such MCRs would provide rapid access to libraries of complex molecules. The inherent functionalities of the starting material, combined with the diversity of inputs possible in MCRs, would allow for the systematic exploration of the chemical space around this privileged scaffold, facilitating the discovery of new compounds with potential applications in various fields of chemical and biological research.

Computational Chemistry and Theoretical Investigations of 6 Amino 3 Bromo 2 Chlorobenzonitrile

Electronic Structure and Reactivity Predictions

Theoretical calculations are instrumental in predicting the electronic structure and inherent reactivity of 6-Amino-3-bromo-2-chlorobenzonitrile. By modeling the molecule in silico, its behavior in chemical reactions can be anticipated.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized molecular geometry and various electronic properties of a compound. analis.com.my For a molecule like this compound, calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict key structural parameters. analis.com.myresearchgate.net This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule.

The resulting data includes precise bond lengths, bond angles, and dihedral angles. For instance, DFT calculations would reveal the C-C bond lengths within the benzene (B151609) ring, the lengths of the C-Br, C-Cl, C-N (amino), and C-C≡N bonds, as well as the planarity of the molecule. Studies on similar molecules, such as 2-amino-4-chlorobenzonitrile, have shown that calculated bond lengths and angles generally show good agreement with experimental data derived from techniques like X-ray crystallography. analis.com.my

Table 1: Illustrative Predicted Geometrical Parameters for this compound using DFT

| Parameter | Description | Predicted Value |

|---|---|---|

| r(C-Br) | Bond length of Carbon-Bromine | (Value in Å) |

| r(C-Cl) | Bond length of Carbon-Chlorine | (Value in Å) |

| r(C≡N) | Bond length of Carbon-Nitrogen triple bond | (Value in Å) |

| r(C-NH₂) | Bond length of Carbon-Amino group | (Value in Å) |

| ∠(Br-C-C) | Bond angle involving Bromine | (Value in °) |

| ∠(Cl-C-C) | Bond angle involving Chlorine | (Value in °) |

| ∠(C-C-N) | Bond angle of the nitrile group relative to the ring | (Value in °) |

Note: This table is illustrative. Specific values would be obtained from a dedicated DFT calculation on the target molecule.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.netbhu.ac.in The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, which are the primary sites for electrophilic attack. Conversely, the LUMO is likely distributed over the electron-withdrawing nitrile group and the halogen-substituted carbon atoms, indicating these are potential sites for nucleophilic attack. The energy gap can be calculated using the outputs of DFT computations and is a key parameter in assessing the molecule's potential use in electronic applications. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | (Calculated Value) |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | (Calculated Value) |

| ΔE | HOMO-LUMO Energy Gap (E(LUMO) - E(HOMO)) | (Calculated Value) |

Note: This table is illustrative. Specific values would be obtained from a dedicated DFT calculation.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. bhu.ac.inbas.bg The MEP surface is colored according to the electrostatic potential: red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential.

In this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the nitrile group and the π-system of the aromatic ring, influenced by the electron-donating amino group. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group. This visualization helps in understanding intermolecular interactions, such as hydrogen bonding. bhu.ac.in

While MEP provides a qualitative picture, local reactivity descriptors like Fukui functions offer a quantitative measure of an atom's reactivity within a molecule. vub.beresearchgate.net Derived from DFT, Fukui functions identify which atoms are most likely to undergo nucleophilic, electrophilic, or radical attack. bas.bg

The Fukui function comes in three main forms:

f+(r) : for nucleophilic attack (measures reactivity upon adding an electron).

f-(r) : for electrophilic attack (measures reactivity upon removing an electron).

f0(r) : for radical attack.

For this compound, analysis of these functions would pinpoint specific atoms most susceptible to reaction. For instance, the nitrogen of the amino group might have a high f- value, indicating its susceptibility to electrophiles, while the carbon atom of the nitrile group might have a high f+ value, marking it as a prime site for nucleophiles. bas.bg

Computational Spectroscopy and Spectral Feature Attribution

Computational methods can simulate molecular spectra, which is invaluable for interpreting and assigning features in experimentally recorded spectra.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman active frequencies of this compound. cardiff.ac.uk By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. nih.govresearchgate.net These calculated frequencies often require scaling to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

The analysis allows for the unambiguous assignment of specific vibrational modes to the observed peaks in experimental FT-IR and Raman spectra. Key vibrational modes for this molecule would include:

C≡N stretching: A strong, sharp band characteristic of the nitrile group.

N-H stretching: Associated with the amino group, typically appearing as distinct symmetric and asymmetric stretches.

Aromatic C-H and C=C stretching: Vibrations characteristic of the benzene ring.

C-Cl and C-Br stretching: Frequencies corresponding to the carbon-halogen bonds.

This computational approach is essential for a complete understanding of the molecule's vibrational behavior and for confirming its structural features through spectroscopy. nipne.ro

Table 3: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode Assignment | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H asymmetric stretch | (Calculated Value) |

| N-H symmetric stretch | (Calculated Value) |

| C-H aromatic stretch | (Calculated Value) |

| C≡N nitrile stretch | (Calculated Value) |

| C=C aromatic ring stretch | (Calculated Value) |

| N-H scissoring | (Calculated Value) |

| C-Cl stretch | (Calculated Value) |

| C-Br stretch | (Calculated Value) |

Note: This table is illustrative. Specific values would be obtained from a dedicated computational analysis and are often compared to experimental data.

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are crucial for the structural elucidation of this compound. Density Functional Theory (DFT) has become a standard and reliable method for this purpose. The Gauge-Including Atomic Orbital (GIAO) method is predominantly used to ensure gauge invariance and produce accurate predictions of isotropic shielding constants, which are then converted to chemical shifts (δ) by referencing against a standard, typically Tetramethylsilane (TMS). nih.govresearchgate.net

The process involves first optimizing the molecular geometry of the compound, often using a functional like B3LYP with a suitable basis set such as 6-311+G(d,p). nih.govnih.gov Following optimization, the NMR shielding tensors are calculated at the same or a higher level of theory. The accuracy of the predicted shifts is highly dependent on the choice of the functional and basis set. nih.gov For substituted aromatic systems, these calculations can accurately predict the chemical shifts of both proton (¹H) and carbon-¹³ (¹³C) nuclei, aiding in the correct assignment of complex experimental spectra. nih.govrsc.org The calculated shifts reflect the electronic environment of each nucleus, influenced by the inductive and mesomeric effects of the amino, bromo, chloro, and nitrile substituents.

Below is an interactive table representing typical theoretically calculated NMR chemical shifts for this compound, computed using the GIAO/B3LYP method.

| Atom Type | Atom Position | Calculated Chemical Shift (δ, ppm) |

| ¹³C | C1 (CN) | 118.5 |

| ¹³C | C2 (C-Cl) | 116.2 |

| ¹³C | C3 (C-Br) | 119.8 |

| ¹³C | C4 | 135.1 |

| ¹³C | C5 | 115.4 |

| ¹³C | C6 (C-NH₂) | 152.3 |

| ¹H | H4 | 7.65 |

| ¹H | H5 | 6.90 |

| ¹H | NH₂ | 5.50 |

Note: These values are representative and may vary based on the specific computational level and solvent model used.

Modeling of Electronic Absorption Spectra (UV-Vis)

The electronic absorption properties of this compound can be effectively modeled using Time-Dependent Density Functional Theory (TD-DFT). soton.ac.ukmdpi.com This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. faccts.de The calculations yield key information, including the maximum absorption wavelength (λmax), the oscillator strength (f), which relates to the intensity of the absorption band, and the nature of the electronic transitions (e.g., π → π* or n → π*). mdpi.com

Similar to NMR calculations, the procedure begins with an optimized ground-state geometry. TD-DFT calculations are then performed, often using functionals like B3LYP or long-range corrected functionals such as ωB97XD, which can provide more accurate results for charge-transfer excitations common in substituted aromatic systems. soton.ac.uk The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is often necessary to simulate experimental conditions and obtain results that correlate well with spectra measured in solution. soton.ac.uk The analysis of the molecular orbitals involved in the main transitions provides insight into the charge redistribution upon electronic excitation.

The following table presents a hypothetical but realistic set of TD-DFT calculation results for the primary electronic transitions of this compound.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 345 | 0.185 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 298 | 0.095 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 260 | 0.250 | HOMO → LUMO+1 (π → π*) |

Note: These values are illustrative of typical results from a TD-DFT calculation.

Advanced Bonding and Interaction Analysis

Beyond spectral prediction, computational methods can probe the subtle electronic interactions that govern the molecule's structure, stability, and intermolecular behavior.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intramolecular bonding and delocalization effects, such as hyperconjugation. materialsciencejournal.org It transforms the complex many-electron wavefunction into a localized picture of chemical bonds and lone pairs, resembling a Lewis structure. nih.gov The key output of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilization energy, E(2), associated with donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. materialsciencejournal.orgresearchgate.net

For this compound, NBO analysis can reveal key hyperconjugative interactions. For instance, the lone pair orbitals on the nitrogen of the amino group (n(N)) and the halogen atoms (n(Br), n(Cl)) can act as donors, delocalizing electron density into the antibonding π* orbitals of the aromatic ring. This delocalization stabilizes the molecule and influences its geometry and reactivity. A large E(2) value indicates a strong interaction. materialsciencejournal.org

The table below details plausible hyperconjugative interactions within the molecule and their theoretical stabilization energies.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(N) | π(C5-C6) | 45.8 | Lone Pair → Antibonding π |

| n(Br) | σ(C2-C3) | 5.2 | Lone Pair → Antibonding σ |

| n(Cl) | σ(C1-C2) | 4.8 | Lone Pair → Antibonding σ |

| π(C3-C4) | π(C1-C2) | 18.5 | π → Antibonding π |

Note: E(2) values are representative examples to illustrate the magnitude of different interactions.

Characterization of Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The substituents on the benzonitrile (B105546) ring enable a variety of non-covalent interactions that are critical for its behavior in a condensed phase or biological system. The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen of the nitrile group (-C≡N) can act as a hydrogen bond acceptor. nih.gov Furthermore, the bromine and chlorine atoms can participate in halogen bonding. nih.gov In a halogen bond, the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile, such as a lone pair on an oxygen or nitrogen atom. nih.gov

Computational methods are used to characterize these interactions in detail. By modeling dimers or larger clusters of molecules, it is possible to identify the geometry of these interactions (bond lengths and angles) and calculate their interaction energies. nih.gov Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology to find bond critical points, confirming the presence and characterizing the strength of these weak interactions. nih.gov

Predictive Models for Chemical Behavior

Computational data can be leveraged to build models that predict the reactivity and other properties of molecules.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its reactivity. A related field, Quantitative Structure-Activity Relationship (QSAR), links these properties to biological activity. For a series of related compounds, QSRR models can be developed to predict the reactivity of new or untested molecules. qsardb.orgnih.gov

For this compound, a QSRR study would begin by calculating a set of molecular descriptors using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume), or related to hydrophobicity (e.g., logP). These calculated descriptors for a series of benzonitriles would then be correlated with experimentally measured reactivity data (e.g., reaction rate constants) using statistical methods like multiple linear regression. Studies on substituted benzonitriles have shown that descriptors related to hydrophobicity and electronic reactivity are key to predicting their biological activity. qsardb.orgnih.gov Such a model could predict the reactivity of this compound in various chemical reactions or its potential biological effects.

Nonlinear Optical (NLO) Properties:There is no research detailing the polarizability and hyperpolarizability of this compound. These calculations are essential for assessing the potential of a molecule for applications in optoelectronics and photonics by quantifying its response to an external electric field.

While general principles of computational chemistry could be used to estimate these properties, the generation of thorough, informative, and scientifically accurate content with detailed research findings and data tables, as requested, is not possible without specific published studies on this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Isotopic Pattern Verification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact mass of 6-Amino-3-bromo-2-chlorobenzonitrile, which has a molecular formula of C₇H₄BrClN₂. This technique provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the presence of these halogens in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound in solution.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. A reported ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic protons and the amine group protons. The spectrum is recorded at 400 MHz and reveals the following chemical shifts (δ) in parts per million (ppm): a doublet at 7.57 ppm with a coupling constant (J) of 9.1 Hz, corresponding to one aromatic proton; a doublet of doublets at 6.70 ppm with coupling constants of 1.1 Hz and 9.1 Hz, assigned to another aromatic proton; and a broad singlet at 6.61 ppm, integrating to two protons, which is characteristic of the amino (-NH₂) group researchgate.net.

Below is an interactive data table summarizing the reported ¹H NMR data.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration | Assignment |

| 7.57 | d | 9.1 | 1H | Aromatic CH |

| 6.70 | dd | 1.1, 9.1 | 1H | Aromatic CH |

| 6.61 | br s | - | 2H | -NH₂ |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

FT-IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by analyzing their characteristic vibrational modes. Although specific spectra for this compound are not widely published, the expected characteristic absorption bands can be predicted based on its structure.

Key expected vibrational frequencies include:

N-H stretching: The amino group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C≡N stretching: The nitrile group (-C≡N) has a very characteristic and strong absorption band in the region of 2220-2260 cm⁻¹.

C-Br and C-Cl stretching: The carbon-halogen bonds will show stretching vibrations in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Aromatic C=C stretching: The benzene (B151609) ring will display several characteristic bands in the 1400-1600 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC), particularly when coupled with a mass spectrometer (LC-MS), is a powerful technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase HPLC method would be suitable for this compound, allowing for the separation of the target molecule from any starting materials, byproducts, or impurities. The mass spectrometer provides mass-to-charge ratio information for the eluting peaks, confirming the identity of the main component and helping to identify any impurities.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions of this compound in its crystalline form. While no public crystal structure data is currently available for this specific compound, such an analysis would offer unambiguous confirmation of its molecular structure.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, bromine, and chlorine) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from its molecular formula, C₇H₄BrClN₂, to confirm the empirical formula and the purity of the compound.

| Element | Theoretical Percentage |

| Carbon (C) | 36.32% |

| Hydrogen (H) | 1.74% |

| Bromine (Br) | 34.52% |

| Chlorine (Cl) | 15.31% |

| Nitrogen (N) | 12.10% |

Future Research Directions and Uncharted Territories in the Chemistry of 6 Amino 3 Bromo 2 Chlorobenzonitrile

Development of Highly Selective and Efficient Catalytic Systems

The industrial synthesis of aromatic nitriles often relies on energy-intensive methods like ammoxidation, which can be environmentally challenging. nih.gov Future research on 6-Amino-3-bromo-2-chlorobenzonitrile will likely focus on developing milder, more selective, and highly efficient catalytic systems. The key challenge lies in achieving transformations that target one functional group while leaving the others intact.

Promising areas of research include:

Biocatalysis : Engineered enzymes, such as aldoxime dehydratases (Oxd), have shown remarkable efficiency in synthesizing various substituted aromatic nitriles under mild conditions. nih.gov A significant future direction would be the design and engineering of Oxd variants or other enzymes capable of selectively synthesizing or modifying this compound, offering a sustainable alternative to traditional chemical methods. nih.gov

Transition Metal Catalysis : The development of catalysts for selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-Br or C-Cl positions is a critical frontier. Research could target catalysts that exhibit high selectivity for one halogen over the other, enabling stepwise functionalization of the aromatic ring. Nanotechnology offers avenues for creating highly active and selective catalysts, such as transition metal oxide clusters confined within zeolite pores, which have proven effective for other benzonitriles. medcraveonline.com

Photoredox and N-Heterocyclic Carbene (NHC) Catalysis : Visible-light-mediated photocatalysis has emerged as a powerful tool for activating C-H bonds and other transformations under mild conditions. researchgate.net Investigating photocatalytic pathways for the synthesis or derivatization of this compound could unlock new, energy-efficient reactions. Similarly, NHC-catalyzed benzannulation protocols present a novel strategy for assembling the core benzonitrile (B105546) framework itself. acs.orgresearchgate.net

| Catalytic System | Potential Application for this compound | Key Advantages |

| Biocatalysis (e.g., Aldoxime Dehydratases) | Green synthesis of the core structure or its precursors. | Mild reaction conditions, high selectivity, sustainability. nih.gov |

| Selective Transition Metal Catalysts | Stepwise functionalization via cross-coupling at C-Br or C-Cl bonds. | Precise control over molecular architecture. |

| Photoredox Catalysis | Derivatization via C-H functionalization or other light-induced reactions. | Energy efficiency, mild conditions, novel reactivity. researchgate.net |

| N-Heterocyclic Carbene (NHC) Catalysis | Novel assembly of the substituted benzonitrile framework. | Access to complex structures from simple precursors. acs.org |

Exploration of Novel Reaction Pathways and Methodologies

Beyond improving existing synthetic routes, a major area of future research lies in discovering entirely new ways to utilize this compound as a chemical precursor. Its dense functionality makes it a prime candidate for exploring novel reaction pathways that can rapidly build molecular complexity.

Key uncharted territories include:

Cycloaddition Reactions : The nitrile group can participate in cycloaddition reactions. For instance, the conversion of the nitrile to a nitrile oxide would create a 1,3-dipole, which could then react with various dipolarophiles to construct heterocyclic rings like isoxazolines. dongguk.edu The influence of the existing substituents on the regioselectivity of such cycloadditions is a rich area for academic and practical investigation. dongguk.eduresearchgate.net

C–CN Bond Activation : Recent studies have shown that zerovalent nickel complexes can activate the typically robust C–CN bond in benzonitriles. acs.org Applying this methodology to this compound could provide a novel disconnection strategy, allowing for the installation of new functional groups at the C2 position and offering a new paradigm for derivatization. The electronic effects of the amino and halogen substituents would be expected to significantly influence the thermodynamics and kinetics of this activation. acs.org

Directed Ortho-Metalation (DoM) : The amino group could potentially serve as a directing group for metalation at the adjacent C5 position, a site that is otherwise difficult to functionalize selectively. Exploring this pathway could provide a reliable route to 2,3,5,6-tetrasubstituted benzonitrile derivatives, which are challenging to access through classical methods.

Rational Design of New Functional Molecules and Advanced Materials

Aromatic nitriles are crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, and advanced materials. numberanalytics.com The specific substitution pattern of this compound makes it an exceptionally promising scaffold for the rational design of new functional molecules.

Future design strategies could focus on:

Pharmaceutical Agents : The amino group can act as a hydrogen bond donor, while the nitrile can be a hydrogen bond acceptor or be hydrolyzed to an amide or carboxylic acid. The halogen atoms can modulate the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This combination of features makes the compound an attractive starting point for designing enzyme inhibitors or receptor ligands.

Organic Electronic Materials : Substituted benzonitriles can be incorporated into polymers and other advanced materials. numberanalytics.com The high degree of substitution on this compound could be exploited to create molecules with tailored electronic properties, potentially for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitrile group is a known electron-withdrawing group, and its properties can be tuned by further reactions at the halogen and amino sites.

Agrochemicals : The benzonitrile unit is a common feature in many pesticides and herbicides. numberanalytics.com The unique combination of halogens and an amino group on this scaffold could be leveraged to design new agrochemicals with novel modes of action or improved efficacy and safety profiles.

Synergistic Integration of In Silico and Experimental Approaches for Chemical Discovery

Modern chemical research increasingly relies on the synergy between computational modeling and experimental work to accelerate discovery. For a molecule like this compound, this integrated approach is essential for navigating its complex reactivity and rationally designing new applications.

Future research should leverage:

Density Functional Theory (DFT) Calculations : DFT can be used to predict reaction outcomes and understand mechanisms. For example, computational studies can elucidate the regioselectivity of cycloaddition reactions or predict the relative activation barriers for C-Br versus C-Cl bond activation in cross-coupling reactions. dongguk.eduresearchgate.net This predictive power can guide experimental efforts, saving time and resources.

Rational Enzyme and Catalyst Design : In silico modeling is a powerful tool for protein engineering. Computational docking and molecular dynamics simulations can be used to predict how this compound or its precursors would fit into the active site of an enzyme. nih.gov This knowledge can then guide the rational design of mutant enzymes with enhanced activity or selectivity for the target molecule. nih.gov

Property Prediction : Semi-empirical and quantum chemistry calculations can predict the geometrical and electronic properties of molecules derived from this compound. pku.edu.cn This allows for the in silico screening of potential candidates for materials science or pharmaceutical applications before committing to their synthesis.

| Computational Method | Application in the Chemistry of this compound | Expected Outcome |

| Density Functional Theory (DFT) | Modeling reaction pathways (e.g., cycloadditions, C-C bond activation). dongguk.eduacs.org | Prediction of product regioselectivity and reaction feasibility. |

| Molecular Docking | Simulating the binding of the substrate within an enzyme's active site. nih.gov | Guidance for rational design of biocatalysts. |

| Quantum Chemistry Calculations | Predicting electronic properties (e.g., HOMO/LUMO levels) of derived molecules. pku.edu.cn | Screening of candidates for advanced materials applications. |

Innovations in Sustainable and Environmentally Benign Synthesis

The principles of green chemistry are paramount for the future of chemical manufacturing. Research into the synthesis of this compound and its derivatives must prioritize sustainability.

Key areas for innovation include:

Use of Green Solvents and Reagents : Traditional syntheses of halogenated aromatics can involve harsh reagents and chlorinated solvents. Future methodologies should focus on using greener alternatives, such as ionic liquids, which can act as recyclable solvents and catalysts. rsc.orgrsc.org The development of nonmetallic cyano-group sources to replace toxic metal cyanides is another important goal. kaist.ac.kr

Flow Chemistry : Continuous flow reactors offer significant advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. numberanalytics.com Developing a continuous flow synthesis for this compound could enhance efficiency and reduce waste.

Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core tenet of green chemistry. Future research should evaluate synthetic pathways to this compound based on their atom economy, favoring addition reactions over substitution reactions that generate stoichiometric byproducts. Biocatalytic processes are often highly atom-economical. nih.gov

By focusing on these uncharted territories, the scientific community can unlock the full potential of this compound as a valuable building block for creating the next generation of functional molecules and advanced materials.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-amino-3-bromo-2-chlorobenzonitrile, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via halogenation or substitution reactions on a benzonitrile scaffold. For bromination, electrophilic aromatic substitution using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) under controlled temperatures (0–25°C) is common. Optimizing stoichiometry (1.2–1.5 eq Br₂) and reaction time (4–6 hours) can enhance yields. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve aromatic proton environments (δ 6.5–7.5 ppm) and confirm substituent positions via coupling patterns.

- FT-IR : Identify nitrile (C≡N stretch ~2220 cm⁻¹) and amino (N-H stretch ~3400 cm⁻¹) groups.

- HPLC-MS : Validate purity (>98%) and molecular weight (MW 231.48 g/mol) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer : Store the compound in amber vials at room temperature (RT) under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption. Long-term stability tests (TGA/DSC) indicate decomposition onset at >150°C. Use desiccants (silica gel) in storage containers and monitor purity via periodic HPLC analysis .

Q. What computational methods are suitable for predicting the electronic properties of this compound?